2'-Chloro-2-hydroxy-4-methylbenzophenone

Description

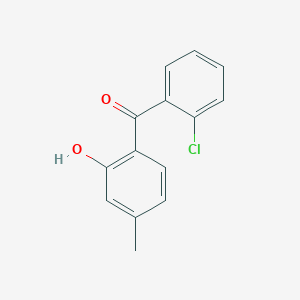

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-(2-hydroxy-4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-9-6-7-11(13(16)8-9)14(17)10-4-2-3-5-12(10)15/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCDVKUDWWUJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351034 | |

| Record name | 2'-Chloro-2-hydroxy-4-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107623-97-2 | |

| Record name | 2'-Chloro-2-hydroxy-4-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Chloro-2-hydroxy-4-methylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within the Benzophenone Class of Organic Compounds

2'-Chloro-2-hydroxy-4-methylbenzophenone, with the CAS number 107623-97-2, is a member of the benzophenone (B1666685) class of organic compounds. sobhabio.comguidechem.comevitachem.com The parent structure of this class is benzophenone itself, a diarylketone consisting of a carbonyl group connected to two phenyl rings. chemicalbook.com These compounds are known for their unique photochemical properties and are widely used as photoinitiators and as UV-absorbing agents in products like sunscreens and plastics. guidechem.com

The specific identity of this compound is defined by the arrangement of three substituent groups on its two phenyl rings. The naming convention indicates:

A 2-hydroxy and a 4-methyl group on one phenyl ring.

A 2'-chloro group on the second phenyl ring.

This precise substitution pattern distinguishes it from its various isomers, such as 5-Chloro-2-hydroxy-4-methylbenzophenone, and dictates its specific chemical and physical properties. While existing as a white crystalline solid, its detailed scientific exploration in literature is less common than that of its structural relatives. guidechem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 107623-97-2 |

| Molecular Formula | C₁₄H₁₁ClO₂ |

| Molecular Weight | 246.69 g/mol |

| Melting Point | 107-109 °C |

Data sourced from Guidechem. guidechem.com

Academic Significance and Research Rationale

The academic interest in substituted benzophenones is substantial, primarily driven by their potential as intermediates in organic synthesis and their diverse biological activities. While specific research literature on 2'-Chloro-2-hydroxy-4-methylbenzophenone is limited, the rationale for its study can be inferred from the extensive investigation of its close isomers and related structures.

Substituted benzophenones are widely explored in medicinal chemistry and are known to form the structural basis for various pharmaceutical agents. Research on related molecules, such as (5-Chloro-2-hydroxyphenyl)-(4-chlorophenyl)methanone, involves detailed crystal structure analysis to understand their three-dimensional conformation, which is crucial for designing new drugs. researchgate.net The conformation of such molecules, including the dihedral angles between the phenyl rings and the influence of intramolecular hydrogen bonds, is a key area of study. researchgate.net

Furthermore, the photochemical properties of halogenated aromatic compounds are of significant academic interest. rsc.org The presence of a chloro-substituent, as in this compound, can influence the compound's electronic transitions and stability upon exposure to light. Studies on related chloroharmine derivatives, for example, investigate properties such as fluorescence, triplet lifetimes, and the production of reactive oxygen species, which are fundamental to understanding their potential applications and biological roles. rsc.org Although this specific isomer is commercially available for research and development, sobhabio.com extensive studies detailing its unique biological or photochemical profile are not as readily found in published literature as for its isomers.

Theoretical and Computational Chemistry Investigations of 2 Chloro 2 Hydroxy 4 Methylbenzophenone

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For 2'-Chloro-2-hydroxy-4-methylbenzophenone, these methods can elucidate its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density

Density Functional Theory (DFT) has become a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations focus on the electron density as the fundamental property to determine the ground-state energy and other molecular properties.

A DFT study of this compound would typically involve the calculation of its molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, DFT allows for the visualization of the electron density distribution, highlighting regions of the molecule that are electron-rich or electron-deficient. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. For instance, in a related study on (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol, DFT analysis revealed the localization of HOMO and LUMO across the molecule, indicating the pathways for electronic transitions. nih.gov A similar analysis for this compound would map its reactive sites.

Ab Initio Methods for Energy and Geometry Optimization

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data beyond fundamental physical constants. These methods, while computationally more intensive than DFT, can provide highly accurate results for molecular energies and geometries.

For this compound, ab initio calculations, such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would be employed to determine its most stable three-dimensional structure. This process, known as geometry optimization, finds the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

These calculations would also yield the molecule's total electronic energy, which is essential for determining its thermodynamic stability and for calculating reaction energies if the molecule were to participate in a chemical transformation.

Computational Spectroscopy Predictions

Computational methods are invaluable for interpreting and predicting spectroscopic data, providing a direct link between the molecular structure and its spectral features.

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. Computational methods can predict the ¹H and ¹³C NMR spectra of this compound with a high degree of accuracy.

By employing methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework, it is possible to calculate the theoretical chemical shifts for each proton and carbon atom in the molecule. These predicted values, when compared to experimental spectra, can aid in the definitive assignment of NMR signals. For instance, knowing the distinct electronic environments of the aromatic protons and the methyl group protons would allow for their precise chemical shift prediction.

In addition to chemical shifts, computational models can also predict spin-spin coupling constants (J-couplings) between neighboring nuclei. These coupling constants provide valuable information about the connectivity of atoms and the dihedral angles between them, further refining the structural analysis. While specific predicted data for this compound is not available, the principles of such predictions are well-established for similar molecules. docbrown.info

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational analysis, would resemble the following:

Table 1: Hypothetical Predicted NMR Data for this compound

| Atom Type | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (Aromatic) | 6.5 - 8.0 |

| ¹H (Methyl) | 2.0 - 2.5 |

| ¹H (Hydroxyl) | 9.0 - 12.0 |

| ¹³C (Carbonyl) | 190 - 200 |

| ¹³C (Aromatic) | 110 - 160 |

| ¹³C (Methyl) | 20 - 25 |

Note: This table is illustrative and does not represent actual calculated data.

Simulation of Vibrational Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational chemistry can simulate these spectra, providing a detailed understanding of the molecular vibrations.

By performing a frequency calculation after geometry optimization, typically using DFT, a set of harmonic vibrational frequencies can be obtained for this compound. Each frequency corresponds to a specific vibrational mode, such as the stretching or bending of chemical bonds. For example, the calculations would identify the characteristic stretching frequencies for the C=O (carbonyl), O-H (hydroxyl), C-Cl (chloro), and C-H bonds, as well as the aromatic ring vibrations.

These calculated frequencies and their corresponding intensities can be used to generate a theoretical IR and Raman spectrum. Comparing the simulated spectrum with an experimental one is a powerful method for confirming the molecular structure and assigning the experimentally observed vibrational bands to specific atomic motions.

A table summarizing the expected key vibrational frequencies for this compound would include the following:

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch | 3200 - 3600 |

| C-H (Aromatic) Stretch | 3000 - 3100 |

| C-H (Methyl) Stretch | 2850 - 3000 |

| C=O Stretch | 1630 - 1680 |

| C=C (Aromatic) Stretch | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

Note: This table is illustrative and does not represent actual calculated data.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on a single, static molecule, molecular dynamics (MD) simulations provide insights into the behavior of a molecule over time, including its interactions with its environment.

An MD simulation of this compound would involve placing the molecule, or an ensemble of such molecules, in a simulation box, often with a solvent, and then solving Newton's equations of motion for every atom. This allows for the observation of molecular motion and conformational changes on the femtosecond to microsecond timescale.

For this compound, MD simulations could be used to study several phenomena. For example, the flexibility of the molecule, particularly the rotation around the single bonds connecting the phenyl rings to the carbonyl group, could be investigated. This would reveal the preferred conformations of the molecule in solution.

Furthermore, if this compound were to be studied in a condensed phase, such as in a crystal or an amorphous solid, MD simulations could elucidate its packing arrangement and intermolecular interactions. The direct prediction of NMR properties from MD simulation trajectories is an advanced technique that can provide a more complete understanding of molecular behavior in the solid state. nih.gov Such simulations could also be used to calculate properties like the diffusion coefficient or to explore how the molecule interacts with other chemical species.

Conformational Analysis and Flexibility Studies

The conformational landscape of benzophenones is primarily defined by the torsional or dihedral angles of the two phenyl rings relative to the plane of the central carbonyl group. These conformations are influenced by a delicate balance of steric hindrance and electronic effects from the substituents on the aromatic rings. nih.govcdnsciencepub.com

In substituted benzophenones, the inclination of the two aryl rings, often referred to as the ring twist, is a key determinant of their chemical and physical properties. For the parent benzophenone (B1666685) molecule, the two rings are twisted out of the plane of the carbonyl group. The presence of substituents can significantly alter these twist angles. For instance, a study on various substituted benzophenones revealed a wide range of dihedral angles, indicating considerable conformational flexibility. nih.govresearchgate.net

Semi-empirical conformational energy calculations have been used to create contour maps of relative conformational energy as a function of the two internal rotation angles in benzophenone molecules. cdnsciencepub.comcdnsciencepub.com These maps help in identifying the minimum energy conformations, which are considered the most stable.

Table 1: Dihedral Angles of Selected Substituted Benzophenones

| Compound | Substituents | Dihedral Angle (°) |

| 2,2'-dihydroxy-4,4'-dimethoxybenzophenone | 2,2'-OH, 4,4'-OCH3 | 37.85 (5) |

| 4,4'-bis(diethylamino)benzophenone | 4,4'-N(C2H5)2 | 49.83 (5) |

| 3,4-dihydroxybenzophenone | 3,4-OH | 49.84 (5) |

| 3-hydroxybenzophenone | 3-OH | 51.61 (5) |

| 4-Chloro-4'-hydroxybenzophenone | 4-Cl, 4'-OH | 64.66 (8) |

| 2-amino-2',5-dichlorobenzophenone | 2-NH2, 2',5-Cl | 83.72 (6) |

This table presents data from studies on various substituted benzophenones to illustrate the range of conformational flexibility within this class of compounds. nih.govresearchgate.net

Solvent Effects on Molecular Behavior

The molecular behavior of benzophenones, particularly their electronic absorption properties, is known to be sensitive to the solvent environment. mdpi.comsemanticscholar.orgacs.org The ultraviolet-visible (UV-Vis) spectrum of benzophenone and its derivatives typically exhibits two main types of electronic transitions: a weak, longer-wavelength n → π* transition and a strong, shorter-wavelength π → π* transition. mdpi.commissouri.edu

The polarity of the solvent can induce shifts in the absorption maxima of these bands, a phenomenon known as solvatochromism.

n → π* transitions: These transitions involve the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. In polar, protic solvents, the lone pair electrons on the oxygen can form hydrogen bonds with the solvent molecules. This stabilizes the ground state more than the excited state, leading to an increase in the energy gap for the transition. Consequently, a hypsochromic (blue) shift is observed, meaning the absorption maximum moves to a shorter wavelength. missouri.edu

π → π* transitions: These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. The excited state is generally more polar than the ground state. Therefore, in a polar solvent, the excited state is stabilized to a greater extent than the ground state, leading to a decrease in the transition energy. This results in a bathochromic (red) shift, where the absorption maximum moves to a longer wavelength. missouri.edu

For this compound, the presence of the hydroxyl and chloro substituents will influence the magnitude of these solvent-induced shifts. The intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen may slightly reduce the extent of intermolecular hydrogen bonding with protic solvents. mdpi.com

Table 2: Solvent Effects on the UV Absorption Maxima of Benzophenone

| Solvent | n → π* Transition (λmax, nm) | π → π* Transition (λmax, nm) |

| Cyclohexane (nonpolar) | ~347 | ~248 |

| Ethanol (polar, protic) | ~334 | ~252 |

This table illustrates the typical solvatochromic shifts observed for the parent benzophenone molecule when moving from a nonpolar to a polar solvent. mdpi.commissouri.edu

Reaction Pathway Modeling and Transition State Analysis

The synthesis of hydroxybenzophenones can be achieved through various synthetic routes. One notable method is the Fries rearrangement of phenyl benzoates. nih.gov For instance, the synthesis of a substituted hydroxybenzophenone has been reported via the Fries rearrangement of 4-methyl phenyl benzoate. nih.gov This reaction involves the intramolecular rearrangement of an aryl ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid.

While the synthesis of compounds structurally similar to this compound has been described, detailed theoretical studies on the reaction pathway modeling and transition state analysis for the synthesis of this specific molecule are not extensively available in the current literature. Such computational studies would involve mapping the potential energy surface of the reaction, identifying the transition state structures, and calculating the activation energies. Density Functional Theory (DFT) is a common computational method employed for such investigations. nih.govanalis.com.my These studies are crucial for understanding the reaction mechanism at a molecular level and for optimizing reaction conditions.

Ligand-Protein Docking and Interaction Analysis

The benzophenone scaffold is recognized as a "ubiquitous structure" in medicinal chemistry, found in numerous natural and synthetic molecules with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govrsc.org This biological relevance makes benzophenone derivatives interesting candidates for ligand-protein docking studies to explore their potential as therapeutic agents.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This allows for the analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for the ligand's binding affinity and biological activity.

While specific ligand-protein docking studies for this compound were not found in the reviewed literature, the known biological activities of its analogues suggest that it could be a subject for such investigations. For example, various 4-aminobenzophenone (B72274) derivatives have shown potent anti-inflammatory effects by inhibiting cytokines like TNF-α and IL-1β. nih.gov Docking studies of these analogues into the active sites of relevant enzymes or receptors could elucidate the structural basis for their activity and guide the design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is instrumental in medicinal chemistry for predicting the activity of novel compounds and for optimizing lead structures.

A QSAR study was conducted on a series of benzophenone derivatives to evaluate their antimalarial activity. nih.gov In this study, various physicochemical descriptors, such as potential energy, dipole moment, and electron affinity, were calculated for each compound. Multiple linear regression analysis was then used to develop a QSAR model that correlates these descriptors with the observed antimalarial activity.

The best QSAR model from that study indicated that lower potential energy and a specific combination of dipole moment and electron affinity were conducive to higher antimalarial activity. nih.gov The statistical significance of the model was validated, demonstrating its predictive power for designing new, more active benzophenone-based antimalarial agents.

For an analogue series of this compound, a similar QSAR study could be performed. By synthesizing and testing a series of related compounds with variations in the substitution pattern, a predictive QSAR model could be developed. Such a model would provide valuable insights into the structural requirements for a specific biological activity and accelerate the discovery of new drug candidates. nih.govlongdom.org

Biological and Biochemical Research on 2 Chloro 2 Hydroxy 4 Methylbenzophenone

Metabolomics Analysis and Identification in Biological Systems

Detection as a Differentially Expressed Metabolite

There is currently no specific data in peer-reviewed literature identifying 2'-Chloro-2-hydroxy-4-methylbenzophenone as a differentially expressed metabolite in biological systems. Metabolomic studies often focus on broader classes of compounds or those with known significant biological activity, and this specific chlorinated benzophenone (B1666685) derivative does not appear to have been a focus of such research to date.

Role in Fungal Antagonism and Microbial Interactions

Similarly, the role of this compound in fungal antagonism and microbial interactions has not been documented. Research into the chemical ecology of microbial interactions has identified various secondary metabolites, including some benzophenones, as key players in these processes. However, specific studies elucidating the involvement of this compound are absent from the current body of scientific knowledge.

Investigation of Biological Activities

Antimicrobial Efficacy Studies

Direct and specific studies on the antimicrobial efficacy of this compound against various pathogens are not found in the available literature. While other benzophenone derivatives have been investigated for their antibacterial and antifungal properties, the specific activity of this chlorinated and methylated variant remains uncharacterized.

Other Bioactivity Screening and Assessment

Screening and assessment of other potential biological activities of this compound have not been reported. The bioactivity of benzophenones can be influenced by the nature and position of substituents on the aromatic rings. Without specific studies, any potential bioactivities of this compound are purely speculative.

Mechanistic Studies of Biological Interactions

Due to the lack of foundational research on its biological activities, there are no mechanistic studies available that detail the molecular interactions of this compound with biological targets. Understanding the mechanism of action would first require the identification of a significant biological effect.

Cellular Target Identification

No information is available in the reviewed literature regarding the specific cellular targets of this compound.

Pathway Analysis of Biological Effects

There are no published studies that analyze the biological pathways affected by this compound.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Specific structure-activity relationship (SAR) studies detailing how the chemical structure of this compound correlates with its biological potency have not been found in the available scientific literature.

Future Research Trajectories and Emerging Applications of 2 Chloro 2 Hydroxy 4 Methylbenzophenone

Development of Advanced Synthetic Methodologies

The efficient and selective synthesis of 2'-Chloro-2-hydroxy-4-methylbenzophenone is fundamental to unlocking its potential. While classical methods like the Friedel-Crafts acylation and the Fries rearrangement provide foundational routes, future research is expected to focus on more advanced and sustainable methodologies. organic-chemistry.orgwikipedia.orgbyjus.comthermofisher.comaakash.ac.in

The Fries rearrangement, a classic method for synthesizing hydroxy aryl ketones from phenolic esters, is a key reaction in this context. organic-chemistry.orgwikipedia.orgbyjus.com It can proceed via thermal or photochemical pathways, with the latter offering potential for milder reaction conditions. wikipedia.org The selectivity of the Fries rearrangement towards ortho and para isomers can be influenced by factors such as temperature and the solvent used. byjus.com For instance, lower temperatures and more polar solvents tend to favor the para-substituted product, while higher temperatures and non-polar solvents favor the ortho-isomer. byjus.com

Future advancements may involve the development of novel catalysts, including Lewis acids and solid acid catalysts like zeolites, to improve yield, selectivity, and environmental compatibility. organic-chemistry.org The use of methanesulfonic acid has already been explored as a more environmentally friendly alternative for promoting Fries rearrangements. organic-chemistry.org Additionally, flow chemistry and microwave-assisted synthesis could offer pathways to enhanced reaction control, reduced reaction times, and higher throughput, making the synthesis of this compound and its derivatives more scalable and cost-effective.

Table 1: Comparison of Synthetic Methodologies for Hydroxybenzophenones

| Methodology | Description | Potential Advancements for this compound |

| Friedel-Crafts Acylation | Reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound using a strong Lewis acid catalyst. | Development of more selective and recyclable catalysts to control regioselectivity and minimize waste. |

| Fries Rearrangement | Rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by Lewis or Brønsted acids. organic-chemistry.orgwikipedia.org | Optimization of reaction conditions (temperature, solvent) to favor the desired isomer; exploration of photochemical and anionic variations. wikipedia.orgbyjus.com |

| Flow Chemistry | Continuous processing of chemical reactions in a reactor. | Improved control over reaction parameters, enhanced safety, and potential for automated, high-throughput synthesis. |

| Microwave-Assisted Synthesis | Use of microwave radiation to heat reactions. | Accelerated reaction rates, increased yields, and the possibility of solvent-free reactions. |

Exploration of Expanded Biological Roles and Therapeutic Potential

The benzophenone (B1666685) scaffold is a well-established pharmacophore found in numerous natural products and synthetic drugs with a wide array of biological activities. nih.govrsc.org Research into various substituted benzophenones has revealed their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. nih.govrsc.orgresearchgate.net This existing body of knowledge provides a strong foundation for investigating the therapeutic potential of this compound.

Future research should involve comprehensive screening of this compound against a variety of biological targets. This could include assays for its cytotoxic effects on cancer cell lines, its ability to inhibit key inflammatory enzymes, and its activity against a broad spectrum of microbial pathogens. rsc.orgbjmu.edu.cn Furthermore, given that some benzophenone derivatives have been investigated as inhibitors of HIV reverse transcriptase and as antithrombotic agents, exploring these avenues for this compound could yield promising results. nih.govacs.orgacs.org

Integration into Advanced Analytical Platforms for Biomarker Discovery

The development of sensitive and selective analytical methods is crucial for detecting and quantifying benzophenones and their metabolites in biological and environmental samples. mdpi.comencyclopedia.pub Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are already widely used for this purpose. nih.govresearchgate.net Future research in this area will likely focus on integrating this compound and its derivatives into advanced analytical platforms for biomarker discovery.

Given that many foreign compounds are metabolized in the body, understanding the metabolic fate of this compound is essential. This could lead to the identification of specific metabolites that could serve as biomarkers of exposure or effect. Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) will be instrumental in these studies. nih.gov

Furthermore, the concept of chiral metabolomics, which focuses on the enantioselective measurement of metabolites, presents an exciting frontier. nih.gov If this compound or its metabolites are chiral, developing enantioselective analytical methods could provide deeper insights into its biological interactions and potential as a biomarker for various diseases. nih.gov

Table 2: Analytical Techniques for Benzophenone Analysis

| Analytical Technique | Principle | Application in Biomarker Discovery |

| HPLC | Separation based on differential partitioning between a mobile and stationary phase. | Quantification of parent compound and metabolites in biological fluids. |

| GC-MS | Separation of volatile compounds followed by mass-based detection. | Identification of volatile metabolites and degradation products. |

| LC-MS/MS | High-resolution separation coupled with highly sensitive and specific mass detection. | Targeted and untargeted metabolomics for the discovery of novel biomarkers. |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. | Enantioselective analysis of chiral compounds and their metabolites. |

Potential in Material Science and Photochemical Applications

Benzophenone and its derivatives are well-known for their photochemical properties, particularly their use as photoinitiators in polymerization reactions. mdpi.comacs.org Upon exposure to UV light, benzophenones can abstract a hydrogen atom from a suitable donor, generating a radical that can initiate polymerization or cross-linking. This property has led to their widespread use in coatings, adhesives, and hydrogels.

The specific substitutions on this compound could modulate its photochemical reactivity and absorption spectrum, potentially making it suitable for specialized applications. Future research could explore its efficacy as a photoinitiator for novel polymer systems, including biocompatible polymers for medical devices and advanced hydrogels. rsc.org The presence of the chlorine atom might also influence the photostability of the resulting polymers. nih.gov

Moreover, functionalized benzophenones have been incorporated into the structure of dendrimers, creating materials with defined and tunable properties. nih.gov Investigating the integration of this compound into such complex macromolecular architectures could lead to the development of new materials with unique optical, electronic, or catalytic properties. The use of benzophenone derivatives in surface-attached polymer networks also opens up possibilities for creating functionalized surfaces with tailored properties. rsc.org

Environmental Fate and Degradation Studies of Substituted Benzophenones

The widespread use of benzophenones, particularly as UV filters in sunscreens and other personal care products, has led to their detection as environmental contaminants. mdpi.com Understanding the environmental fate and degradation of these compounds is therefore of critical importance. The chlorine atom in this compound is of particular interest, as halogenated organic compounds can sometimes be more persistent and have different toxicity profiles than their non-halogenated counterparts.

Studies on other chlorinated benzophenones have shown that they can be formed as transformation products during water disinfection processes. nih.govresearchgate.net Future research should focus on the specific degradation pathways of this compound under various environmental conditions, including photolysis, hydrolysis, and biodegradation. researchgate.netnih.gov Identifying its transformation products is crucial for a comprehensive environmental risk assessment.

Research into the biodegradation of related compounds, such as 4-chloro-2-methylphenol, has identified specific microbial strains and enzymatic pathways involved in their breakdown. nih.gov Similar studies on this compound could lead to the discovery of microorganisms capable of its bioremediation. Furthermore, investigating the potential for this compound to be degraded by genes such as the tfdA gene, known to be involved in the degradation of other chlorinated aromatic compounds, could provide valuable insights. nih.gov

Interdisciplinary Research Directions and Collaborative Opportunities

The multifaceted nature of this compound necessitates a highly interdisciplinary research approach. The full realization of its potential will require collaboration between synthetic chemists, medicinal chemists, materials scientists, analytical chemists, and environmental scientists.

For instance, the development of this compound as a potential therapeutic agent would involve a pipeline that begins with optimized synthesis (synthetic chemistry), moves through biological screening and lead optimization (medicinal chemistry and pharmacology), and requires the development of analytical methods for pharmacokinetic studies (analytical chemistry). Similarly, its application in material science would benefit from the combined expertise of polymer chemists and engineers to design and fabricate novel materials with desired properties.

Collaborative efforts will also be essential for a holistic understanding of its environmental impact. This would involve joint projects between environmental chemists studying its fate and transport, and toxicologists assessing its effects on various organisms. The data generated from these interdisciplinary studies will be crucial for both harnessing the potential benefits of this compound and mitigating any potential risks.

Q & A

Basic Question: What are the optimal synthetic routes for 2'-Chloro-2-hydroxy-4-methylbenzophenone, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via Friedel-Crafts acylation, where a chloro-substituted benzoyl chloride reacts with a methyl-substituted phenol derivative. Key parameters include:

- Catalyst selection : Use of AlCl₃ or FeCl₃ to enhance electrophilic substitution .

- Temperature control : Reactions conducted at 50–80°C to balance reactivity and side-product formation .

- Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) improve regioselectivity .

Post-synthesis, purification via recrystallization (ethanol/water mixtures) is recommended, with melting point analysis (95–98°C) confirming purity .

Basic Question: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- IR spectroscopy : Identifies hydroxyl (≈3200 cm⁻¹) and carbonyl (≈1650 cm⁻¹) groups. Discrepancies in peak intensity may indicate hydrogen bonding or impurities .

- NMR (¹H/¹³C) : Assigns aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). Coupling patterns resolve substitution positions .

- Mass spectrometry : Molecular ion peaks (m/z ≈ 246) and fragmentation patterns validate the structure .

Basic Question: How should researchers assess purity, and what discrepancies arise between HPLC and NMR data?

Methodological Answer:

- HPLC : Quantifies purity (>95% in commercial samples) using reverse-phase C18 columns and UV detection (λ = 254 nm) .

- NMR : Detects trace solvents (e.g., DMSO) or unreacted precursors, which HPLC may overlook .

Contradiction Note : HPLC may overestimate purity if impurities co-elute, while NMR provides qualitative but not quantitative data. Cross-validation with elemental analysis is advised .

Advanced Question: What mechanistic pathways explain the compound’s reactivity in forming heterocyclic derivatives?

Methodological Answer:

The hydroxyl and chloro groups enable nucleophilic substitution or condensation reactions. For example:

- Cyclization : Reaction with thiourea forms benzothiazoles under basic conditions .

- Cross-coupling : Palladium-catalyzed Suzuki reactions with boronic acids introduce aryl groups at the chloro position .

Mechanistic studies (e.g., kinetic isotope effects) and DFT calculations can map transition states .

Advanced Question: How can computational modeling (e.g., DFT) predict the compound’s electronic properties and stability?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (≈4.5 eV), indicating UV absorption potential .

- Solvent effects : PCM models simulate polarity impacts on tautomerization (keto-enol equilibrium) .

- Thermodynamic stability : Gibbs free energy calculations assess degradation pathways under thermal stress .

Advanced Question: What bioactivity mechanisms are plausible for derivatives of this compound?

Methodological Answer:

Derivatives exhibit anti-inflammatory and antifungal activity via:

- Enzyme inhibition : Docking studies show binding to cyclooxygenase-2 (COX-2) with ∆G ≈ -8.2 kcal/mol .

- Membrane disruption : Chloro and hydroxyl groups enhance lipophilicity, disrupting fungal cell walls .

In vitro assays (MIC ≈ 12.5 µg/mL against Candida albicans) validate activity .

Advanced Question: How does photostability impact its application in UV-absorbing materials?

Methodological Answer:

- UV-Vis spectroscopy : Broad absorption at 280–350 nm (ε ≈ 10,000 M⁻¹cm⁻¹) suggests UV-filter potential .

- Photodegradation : Accelerated aging under UV light (λ = 365 nm) reveals half-life >200 hours, with HPLC monitoring degradation byproducts .

Stabilizers (e.g., hindered amine light stabilizers) reduce radical formation .

Advanced Question: What environmental degradation pathways are relevant for this compound?

Methodological Answer:

- Hydrolysis : Chloro groups hydrolyze to phenolic derivatives at pH >9, with pseudo-first-order kinetics (k ≈ 0.05 h⁻¹) .

- Microbial degradation : Pseudomonas spp. metabolize the compound via oxidative dechlorination, identified via LC-MS/MS .

Environmental persistence (DT₅₀ ≈ 60 days in soil) requires mitigation in disposal protocols .

Advanced Question: How should researchers resolve contradictions in reported solubility data?

Methodological Answer:

- Solubility parameters : Conflicting data (e.g., in DMSO vs. ethanol) arise from polymorphic forms. Use powder XRD to identify crystalline phases .

- Temperature dependence : Measure solubility at 25°C and 40°C (van’t Hoff plots) to calculate ∆H_soln .

Standardize solvent purity (e.g., anhydrous vs. 95% ethanol) to ensure reproducibility .

Advanced Question: What strategies optimize the synthesis of pharmacologically active derivatives?

Methodological Answer:

- Structure-activity relationships (SAR) : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to enhance bioactivity .

- Green chemistry : Microwave-assisted synthesis reduces reaction time (30 minutes vs. 6 hours) and improves yield (>85%) .

- Chiral resolution : Use HPLC with amylose columns to separate enantiomers for targeted drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.